N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-phenoxypropanamide
Description
Properties
IUPAC Name |
N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-2-phenoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-13(25-15-6-4-3-5-7-15)18(24)21-11-16-17(20-9-8-19-16)14-10-22-23(2)12-14/h3-10,12-13H,11H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIIMDPYWGFSEGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=NC=CN=C1C2=CN(N=C2)C)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-phenoxypropanamide typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step often involves the synthesis of the 1-methyl-1H-pyrazole-4-yl intermediate. This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Synthesis of the Pyrazine Ring: The pyrazine ring can be synthesized by condensing appropriate diamines with diketones or through cyclization reactions involving nitriles and amines.
Coupling of Pyrazole and Pyrazine Rings: The pyrazole and pyrazine intermediates are then coupled using a suitable linker, often through a nucleophilic substitution reaction.
Formation of the Phenoxypropanamide Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyrazine rings, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
Biologically, N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-phenoxypropanamide has been studied for its potential as an enzyme inhibitor. It can interact with specific biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases by modulating biological pathways, making it a promising lead compound for drug discovery.
Industry
Industrially, this compound can be used in the development of new materials, agrochemicals, and pharmaceuticals. Its versatile reactivity and potential biological activities make it valuable in various industrial applications.
Mechanism of Action
The mechanism of action of N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-phenoxypropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, inhibiting their activity or modulating their function. This interaction can lead to changes in cellular pathways and biological processes, contributing to its observed effects.
Comparison with Similar Compounds
Structural Features
The compound’s pyrazine-pyrazole hybrid core distinguishes it from other heterocyclic amides. Key comparisons include:
Key Observations :
- Unlike the fluorinated aryl groups in , the phenoxy group in the target may reduce metabolic stability but improve solubility due to reduced lipophilicity.
- The absence of rigid planar systems (e.g., isoindoline dione in ) may enhance the target’s conformational flexibility and solubility .
Physicochemical Properties
While specific data for the target is unavailable, analogs suggest trends:
- Molecular Weight (MW) : ’s compound (MW 589.1) exceeds typical drug-like thresholds (~500 Da), whereas the target’s simpler structure likely has a lower MW, favoring bioavailability .
- Melting Point (MP): ’s MP (175–178°C) reflects high crystallinity due to fluorinated and chromenone groups. The target’s phenoxy group may lower its MP, enhancing formulation flexibility.
- Solubility: The phenoxy group’s ether linkage may improve aqueous solubility compared to ’s hydrophobic isoindoline dione .
Biological Activity
N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-phenoxypropanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its interactions with various biological targets, mechanisms of action, and therapeutic potential.
Structural Characteristics
The compound's structure is characterized by:
- A pyrazole moiety , which is known for its ability to interact with various receptors and enzymes.
- A phenoxypropanamide backbone , contributing to its pharmacological properties.
The molecular formula is with a molecular weight of approximately 281.33 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antioxidant Properties : Preliminary studies suggest that the compound may possess antioxidant capabilities, which could be beneficial in mitigating oxidative stress-related diseases.
- Enzyme Modulation : The structural components allow it to modulate enzyme activities, particularly those involved in metabolic pathways.
- Receptor Interactions : The compound has shown potential in interacting with various receptors, which may lead to therapeutic applications in treating conditions such as cancer and metabolic disorders.
The mechanisms through which this compound exerts its effects are still under investigation. Key areas include:
- Inhibition of Specific Enzymes : Studies have indicated that the compound can inhibit enzymes linked to disease progression, particularly in cancer models.
- Receptor Binding Affinity : The presence of the pyrazole group enhances the binding affinity to certain receptors, potentially leading to improved efficacy in therapeutic applications.
Case Studies and Research Findings
Several studies have focused on the biological activity of similar compounds, providing insights into the potential effects of this compound:
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions that enhance its yield and purity. Various derivatives have been synthesized to explore their biological properties further.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-phenoxypropanamide, and how can purity be ensured during synthesis?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with commercially available hydrazones and benzamides. Critical steps include:
- Functional group incorporation : Use coupling reagents (e.g., EDC/HOBt) to attach the pyrazine and phenoxypropanamide moieties .
- Solvent optimization : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency .
- Purification : Employ normal-phase chromatography (e.g., silica gel) with gradient elution (e.g., dichloromethane to ethyl acetate) to isolate the compound. Confirm purity via HPLC (>95%) .
Q. Which spectroscopic and analytical methods are essential for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Resolve aromatic protons (δ 7.0–9.0 ppm) and methyl groups (δ 1.2–3.0 ppm) to confirm substitution patterns .
- Mass spectrometry (HRMS) : Validate the molecular ion peak (e.g., m/z 376.48 for C₁₈H₂₄N₄O₃S) .
- HPLC : Monitor purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
- Elemental analysis : Verify C/H/N percentages (e.g., C: 76.80%, H: 6.14%, N: 17.06% for analogous compounds) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?
- Methodological Answer :
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hrs to 2 hrs) while maintaining yields >80% .
- Catalyst screening : Test bases like K₂CO₃ or piperidine for condensation reactions .
- Temperature control : Reflux conditions (e.g., 80°C in ethanol) for cyclization steps to minimize side products .
Q. What strategies can resolve contradictory biological activity data in preclinical studies?
- Methodological Answer :
- Dose-response profiling : Use in vitro assays (e.g., IC₅₀ determination) across multiple cell lines to identify context-dependent effects .
- Metabolic stability tests : Assess liver microsome degradation to rule out pharmacokinetic variability .
- Structural analogs : Compare activity of derivatives (e.g., fluorophenyl vs. methoxyphenyl substitutions) to isolate critical functional groups .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Methodological Answer :
- Analog synthesis : Replace the phenoxy group with bioisosteres (e.g., thiophene or furan) and test inhibitory effects .
- Pharmacophore mapping : Use X-ray crystallography or docking simulations to identify binding motifs (e.g., pyrazole-pyrazine interactions) .
- Data table example :
| Derivative | Substituent | IC₅₀ (nM) | LogP |
|---|---|---|---|
| Parent | Phenoxy | 120 | 2.8 |
| A1 | Thiophene | 85 | 3.1 |
| A2 | Fluorophenyl | 450 | 2.5 |
Q. What experimental approaches are used to study target engagement in cellular models?
- Methodological Answer :
- Pull-down assays : Immobilize the compound on sepharose beads to capture binding proteins from lysates .
- Cellular thermal shift assay (CETSA) : Monitor target protein stability after compound treatment to confirm binding .
- Fluorescence polarization : Measure competitive displacement of fluorescent probes in enzyme-binding pockets .
Q. How can researchers troubleshoot low yields in the final coupling step?
- Methodological Answer :
- Reagent stoichiometry : Ensure a 1.2:1 molar ratio of acyl chloride to amine intermediate to drive the reaction .
- Moisture control : Use anhydrous solvents and inert gas (N₂/Ar) to prevent hydrolysis of activated intermediates .
- Byproduct analysis : Identify unreacted starting materials via TLC or LC-MS and adjust reaction time/temperature .
Q. What methodologies analyze degradation products under varying pH and temperature conditions?
- Methodological Answer :
- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, then analyze via LC-MS .
- Accelerated stability testing : Store samples at 40°C/75% RH for 4 weeks and monitor degradation peaks .
- Isolation techniques : Use preparative HPLC to collect degradation products for structural elucidation via NMR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
